molecular formula C11H13NO B8639264 3-Cyano-4-n-butylphenol

3-Cyano-4-n-butylphenol

Cat. No. B8639264
M. Wt: 175.23 g/mol
InChI Key: YWSGDVDUSCGGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-4-n-butylphenol is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyano-4-n-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-4-n-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyano-4-n-butylphenol

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-butyl-5-hydroxybenzonitrile

InChI

InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3

InChI Key

YWSGDVDUSCGGKY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

16.0 g (0.07 mol) of the 3-bromo-4-n-butylphenol prepared in Step IV was dissolved in 70 ml of N-methyl-2-pyrrolidone. 6.5 g (0.073 mol) cuprous cyanide was added to the suspension which was refluxed for four hours. The reaction mixture was cooled to room temperature and poured into a solution of 26 g ferric chloride hexahydrate dissolved in a mixed solution of 10 ml of concentrated hydrochloric acid and 47 ml of water. The resultant solution was stirred with heating for 30 minutes at 65° C. in order to decompose nitrile complexes with cuprous bromide. Next, the suspension was poured into 300 ml of cold water, and an organic layer which separated out was extracted with ether. After the organic layer was clearned with acid, alkali and water and was dehydrated with anhydrous sodium sulfate, ether in the organic layer was distilled off. The residue was distilled under vacuum (115° C./1 mmHg) to yield 8.4 g of purified 3-cyano-4-n-butylphenol. The yield was calculated to be 68.2%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3-bromo-4-n-butylphenol
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous cyanide
Quantity
6.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ferric chloride hexahydrate
Quantity
26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
47 mL
Type
solvent
Reaction Step Eight

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